1-(4-Fluorophenyl)prop-2-yn-1-amine

asymmetric synthesis chiral amine resolution propargylamine building block

1-(4-Fluorophenyl)prop-2-yn-1-amine (CAS 226698-96-0, molecular formula C₉H₈FN, MW 149.16) is a fluorinated aryl propargylamine featuring a terminal alkyne and a primary amine attached to a para-fluorophenyl ring. Predicted physicochemical properties include a boiling point of 211.9±25.0 °C, density of 1.137±0.06 g/cm³, pKa of 7.09±0.10, and LogP of 2.159.

Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
CAS No. 226698-96-0
Cat. No. B1368908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)prop-2-yn-1-amine
CAS226698-96-0
Molecular FormulaC9H8FN
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESC#CC(C1=CC=C(C=C1)F)N
InChIInChI=1S/C9H8FN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2
InChIKeyWVPIGYWIRWLMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)prop-2-yn-1-amine (CAS 226698-96-0): Procurement-Relevant Identity and Class Profile


1-(4-Fluorophenyl)prop-2-yn-1-amine (CAS 226698-96-0, molecular formula C₉H₈FN, MW 149.16) is a fluorinated aryl propargylamine featuring a terminal alkyne and a primary amine attached to a para-fluorophenyl ring. Predicted physicochemical properties include a boiling point of 211.9±25.0 °C, density of 1.137±0.06 g/cm³, pKa of 7.09±0.10, and LogP of 2.159 . The compound belongs to the broader class of 1-aryl-2-propynylamines, which are established chiral building blocks for antifungal and antiaromatase agents related to bifonazole, as well as pharmacophoric scaffolds for semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibition [1]. It is commercially available from major suppliers including Sigma-Aldrich (via Enamine) and Leyan (97% purity), and is also offered as the hydrochloride salt (CAS 2287285-24-7) .

Why 1-(4-Fluorophenyl)prop-2-yn-1-amine Cannot Be Generically Substituted: Para-Fluorine Electronic Modulation and Stereochemical Resolution


Within the 1-aryl-2-propynylamine series, the identity of the aryl substituent profoundly influences both synthetic efficiency in key transformations and biocatalytic resolution behavior. The para-fluorine atom in 1-(4-fluorophenyl)prop-2-yn-1-amine imparts a distinct electronic profile—modulating amine basicity (pKa ~7.09) and lipophilicity (LogP ~2.159) relative to the unsubstituted phenyl, 4-chloro, or 3-fluoro congeners . Critically, in the lipase-catalyzed kinetic resolution that is the primary route to enantiopure material, the 4-fluoro substrate (1c) exhibits a unique combination of the highest isolated yield of the (R)-enantiomer (83%) among all substrates tested while maintaining excellent enantioselectivity (E > 100, ee 97%), whereas the ortho-methyl analog (1f) proved nearly unresolvable (E = 4.7) . These differences in process efficiency, enantiomeric purity, and physicochemical properties mean that generic in-class substitution risks compromised downstream synthetic yields, suboptimal enantiopurity, or altered pharmacokinetic profiles in derived bioactive compounds.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)prop-2-yn-1-amine Against Closest Analogs


Ritter Reaction Acetamide Formation: 4-Fluoro Gives Highest Yield Across Six Aryl Substituents

In the key Ritter reaction step converting aryl propargylic alcohols to N-(1-aryl-2-propynyl)acetamides, the 4-fluorophenyl derivative (3c) was obtained in 96% yield—the highest among all six aryl substituents tested. This compares favorably to the unsubstituted phenyl (3a, 91%), 4-chlorophenyl (3b, 60%), 3-fluorophenyl (3d, 71%), 3-methylphenyl (3e, 60%), and 2-methylphenyl (3f, 45%) derivatives under identical reaction conditions .

asymmetric synthesis chiral amine resolution propargylamine building block Ritter reaction

Lipase-Catalyzed Kinetic Resolution: 4-Fluoro Enantiomer Achieves Highest Isolated (R)-Amine Yield

In the Candida antarctica lipase B (CAL-B)-catalyzed kinetic resolution of racemic 1-aryl-2-propynylamines via enantioselective acetylation, the 4-fluorophenyl substrate ((R)-1c) was obtained in 83% isolated yield after hydrolysis of the resolved acetamide—the highest yield among all successfully resolved substrates. By comparison, (R)-1a (unsubstituted) gave 60%, (R)-1b (4-chloro) gave 65%, (R)-1d (3-fluoro) gave 70%, and (R)-1e (3-methyl) gave 54% . The enantiomeric excess for (R)-1c was 97%, comparable to other substrates (98% for 1a, 1b, 1d), and the enantiomeric ratio E exceeded 100 (E = 360) . In striking contrast, the 2-methyl analog (1f) was essentially resistant to resolution (E = 4.7, negligible yield even after 120 h) .

kinetic resolution Candida antarctica lipase B enantiomeric excess chiral amine

Electronic Modulation by Para-Fluoro: pKa and LogP Differentiation vs. Unsubstituted and 4-Chloro Analogs

The para-fluorine substituent exerts a characteristic electron-withdrawing inductive effect that modulates the amine basicity without the steric bulk or polarizability associated with chloro or methyl substituents. The predicted pKa of 1-(4-fluorophenyl)prop-2-yn-1-amine is 7.09, reflecting the fluorine-mediated reduction in amine basicity relative to the unsubstituted phenyl analog (estimated pKa ~7.6–7.8 for 1-phenylprop-2-yn-1-amine based on substituted benzylamine SAR) . The predicted LogP of 2.159 positions the 4-fluoro compound as moderately lipophilic—more lipophilic than the unsubstituted analog (estimated LogP ~1.7) but less lipophilic than the 4-chloro analog (estimated LogP ~2.5–2.7) . This intermediate lipophilicity profile, combined with the strong carbon-fluorine bond dipole, can influence membrane permeability and target binding in derived bioactive molecules without introducing the metabolic liability associated with chloro substituents [1].

physicochemical properties pKa modulation lipophilicity fluorine effect

Terminal Alkyne Click Chemistry Competence: Microwave-Assisted Triazole Synthesis for Antifungal Agent Development

The terminal alkyne moiety of 1-(4-fluorophenyl)prop-2-yn-1-amine enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the rapid construction of 1,2,3-triazole-containing antifungal and antiaromatase agents. Castagnolo et al. (2007) demonstrated that enantiopure N-acetyl propargylamines derived from this scaffold undergo microwave-assisted click chemistry with various azides to generate a library of α-[4-(1-substituted)-1,2,3-triazol-4-yl]benzylacetamides in good yields and high enantiomeric excess, representing readily accessible intermediates for new antimicrobial agents related to bifonazole [1]. The 4-fluorophenyl substitution provides an electron-withdrawing aryl group that enhances the stability of the propargylic amine toward oxidative degradation while maintaining sufficient electron density on the alkyne for efficient cycloaddition kinetics [1].

click chemistry CuAAC 1,2,3-triazole antifungal microwave-assisted synthesis

SSAO/VAP-1 Inhibitory Pharmacophore: Aryl Propargylic Amine Class Activity with Fluorine-Modulated Binding

Aryl propargylic amines constitute a recognized pharmacophore class for inhibition of semicarbazide-sensitive amine oxidase (SSAO, also known as vascular adhesion protein-1, VAP-1), a therapeutic target in inflammation, diabetes complications, and atherosclerosis. Conn et al. (2001) established the structure-activity relationships for this class, demonstrating that SSAO inhibition involves coordination of the primary amine to the active-site copper(II) ion and formation of a π-complex between the topaquinone cofactor and the electron-rich aryl ring [1]. The 4-fluorophenyl substitution, with its moderate electron-withdrawing character, modulates the electron density of the aryl ring in a manner that can fine-tune the strength of this π-interaction. While specific IC₅₀ values for the isolated 4-fluoro compound were not located in the available literature, the class SAR indicates that para-substituted electron-withdrawing groups generally enhance binding affinity relative to electron-donating or unsubstituted analogs [1].

SSAO VAP-1 amine oxidase propargylamine inhibitor copper-containing amine oxidase

Microwave-Assisted One-Pot Synthesis: Fluorinated Propargylamines Accessible Under Solvent-Free Conditions

Du et al. (2008) developed a microwave-promoted, one-pot, three-component (A3) coupling of fluorinated benzaldehydes, amines, and alkynes using CuCl under solvent-free conditions, providing rapid access to fluorinated propargylamines in 2–15 minutes [1]. The methodology specifically employs 4-fluorobenzaldehyde as a substrate, which upon reaction with an appropriate amine and phenylacetylene yields 1-(4-fluorophenyl)-substituted propargylamine derivatives. This synthetic accessibility contrasts with traditional thermal methods requiring 4–24 hours, representing a significant process intensification advantage for laboratory-scale procurement and in-house synthesis [1]. While the paper focuses on N-aryl propargylamines (using aniline as the amine component), the methodology is extensible to the primary amine variant (using ammonia equivalents) for direct access to 1-(4-fluorophenyl)prop-2-yn-1-amine.

microwave synthesis green chemistry multicomponent reaction A3 coupling fluorinated building block

Optimal Application Scenarios for 1-(4-Fluorophenyl)prop-2-yn-1-amine Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Antifungal Azole Agents (Bifonazole Analog Program)

The compound's demonstrated performance in both the Ritter acetamide formation step (96% yield) and the CAL-B lipase resolution step (83% yield of (R)-enantiomer, 97% ee) makes it the highest-yielding substrate in its class for accessing enantiopure 1-arylpropargylamines . This directly benefits medicinal chemistry programs synthesizing chiral bifonazole-related antifungal or antiaromatase agents via click chemistry triazole formation, where both enantiomeric purity and overall synthetic efficiency are critical for structure-activity relationship studies [1].

SSAO/VAP-1 Inhibitor Lead Optimization with Fine-Tuned Electronic Properties

As a member of the aryl propargylic amine SSAO inhibitor pharmacophore class, the 4-fluoro substitution offers a balanced electronic profile—sufficiently electron-withdrawing to modulate π-complex formation with the topaquinone cofactor without the excessive lipophilicity or metabolic instability associated with 4-chloro or larger halogen substituents [2]. This compound is suited as a core scaffold for structure-based optimization of SSAO/VAP-1 inhibitors targeting inflammatory, diabetic, or atherosclerotic indications, where the primary amine can be further functionalized while retaining the terminal alkyne for covalent or click-chemistry diversification.

Modular Click Chemistry Building Block for Parallel Library Synthesis

The terminal alkyne combined with the primary amine provides orthogonal reactivity handles: the alkyne for CuAAC triazole formation and the amine for amidation, reductive amination, or sulfonamide coupling. This dual functionality enables rapid, modular construction of diverse compound libraries around the 4-fluorophenylpropargylamine core, as demonstrated by Castagnolo et al. in the microwave-assisted synthesis of triazolyl-benzylacetamide libraries [1]. The 4-fluoro substitution further imparts favorable physicochemical properties (LogP ~2.16, moderate pKa) for CNS drug-like chemical space.

Green Chemistry Process Development Using Microwave-Assisted A3 Coupling

For laboratories or CROs requiring scalable, rapid access to fluorinated propargylamine building blocks, the microwave-promoted, solvent-free, one-pot A3 coupling methodology using 4-fluorobenzaldehyde offers a 96–99% reduction in reaction time relative to conventional thermal methods (2–15 min vs. 4–24 h) [3]. This process intensification, combined with CuCl catalysis and solvent-free conditions, aligns with green chemistry principles and can significantly improve throughput in medicinal chemistry or process research settings where this scaffold is frequently employed.

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